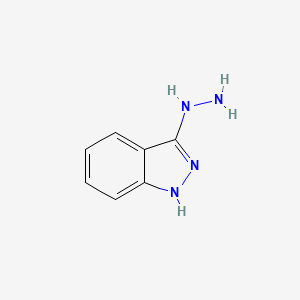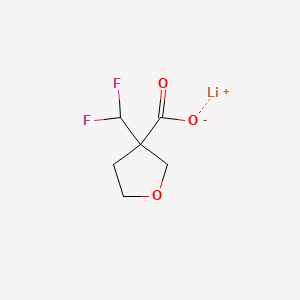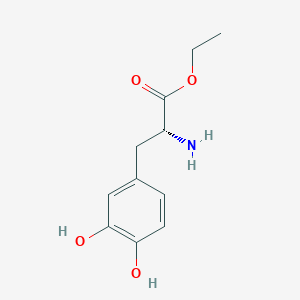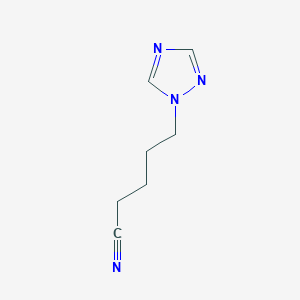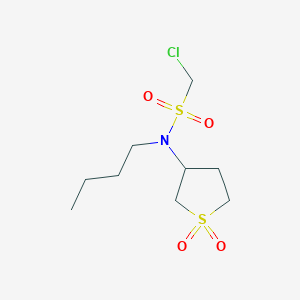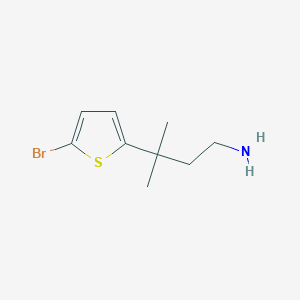
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine is an organic compound that features a thiophene ring substituted with a bromine atom at the 5-position and an amine group attached to a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Butane Chain: The brominated thiophene is then subjected to a Grignard reaction with a suitable Grignard reagent to form the butane chain.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine substituent.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bromine and amine groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Chlorothiophen-2-yl)-3-methylbutan-1-amine: Similar structure with a chlorine atom instead of bromine.
3-(5-Methylthiophen-2-yl)-3-methylbutan-1-amine: Similar structure with a methyl group instead of bromine.
3-(5-Fluorothiophen-2-yl)-3-methylbutan-1-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C9H14BrNS |
|---|---|
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
3-(5-bromothiophen-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H14BrNS/c1-9(2,5-6-11)7-3-4-8(10)12-7/h3-4H,5-6,11H2,1-2H3 |
Clé InChI |
JGMUKOFPEMYHNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)

